Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfanylacetyl moiety, which is further linked to an amino group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfanylacetyl intermediate: This step involves the reaction of 4-chlorothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-chlorophenylsulfanylacetyl chloride.
Amidation reaction: The intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting the activity of certain enzymes or proteins involved in bacterial or fungal growth. The sulfanyl group can interact with the active site of the target enzyme, leading to inhibition of its function. Additionally, the chlorophenyl group can enhance the binding affinity of the compound to its molecular target.
Comparison with Similar Compounds
Ethyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with a different substitution pattern on the benzoate ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-({[(4-bromophenyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-5-3-4-6-15(14)19-16(20)11-23-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWATXMASITYWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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